[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride [(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240566-41-9
VCID: VC5309716
InChI: InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H
SMILES: CC1=C(SC=C1)CNC(C)C.Cl
Molecular Formula: C9H16ClNS
Molecular Weight: 205.74

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride

CAS No.: 1240566-41-9

Cat. No.: VC5309716

Molecular Formula: C9H16ClNS

Molecular Weight: 205.74

* For research use only. Not for human or veterinary use.

[(3-Methylthiophen-2-yl)methyl](propan-2-yl)amine hydrochloride - 1240566-41-9

Specification

CAS No. 1240566-41-9
Molecular Formula C9H16ClNS
Molecular Weight 205.74
IUPAC Name N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H15NS.ClH/c1-7(2)10-6-9-8(3)4-5-11-9;/h4-5,7,10H,6H2,1-3H3;1H
Standard InChI Key DMRSWLPJDNKZGS-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CNC(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The compound’s IUPAC name is N-[(3-methylthiophen-2-yl)methyl]propan-2-amine hydrochloride, reflecting its structure: a thiophene ring substituted with a methyl group at the 3-position, linked via a methylene bridge to an isopropylamine moiety, with a hydrochloride counterion . Its molecular formula is C₉H₁₅NS·HCl, yielding a molecular weight of 205.75 g/mol .

Table 1: Key Identifiers

PropertyValueSource Citations
CAS Registry Number1240566-41-9
Molecular FormulaC₉H₁₅NS·HCl
Molecular Weight205.75 g/mol
SMILES NotationCC1=C(SC=C1)CNC(C)C.Cl
InChI KeyDMRSWLPJDNKZGS-UHFFFAOYSA-N

Structural Features

The thiophene ring contributes aromaticity and electron-rich properties, while the isopropylamine group introduces basicity. The hydrochloride salt enhances solubility in polar solvents . XLogP3-AA calculations for the freebase (logP = 2.2) suggest moderate lipophilicity, which may influence its pharmacokinetic behavior .

Synthesis and Production

Synthetic Routes

While explicit synthesis protocols are proprietary, the compound is likely synthesized via nucleophilic substitution between 3-methylthiophene-2-methanol and isopropylamine, followed by hydrochloride salt formation . Suppliers such as Enamine (Ukraine) and AK Scientific, Inc. (USA) list it as a research chemical, indicating small-scale production .

Table 2: Supplier Data

SupplierPurityPhysical FormStorage Conditions
Enamine95%PowderRoom Temperature
AK Scientific, Inc.Not specifiedSolidCool, dry, ventilated

Physicochemical Properties

Stability and Reactivity

The compound is stable under recommended storage conditions but incompatible with strong oxidizing agents. Decomposition products include hydrogen chloride, sulfur oxides, and carbon oxides . No auto-ignition or explosive properties are reported .

Solubility and Partitioning

Though exact solubility data are unavailable, the hydrochloride salt’s ionic nature suggests water solubility. The freebase’s calculated partition coefficient (logP = 2.2) indicates moderate lipid solubility, potentially enabling blood-brain barrier penetration .

ParameterRecommendation
Engineering ControlsLocal exhaust ventilation
Personal ProtectionGloves, goggles, lab coat
First Aid MeasuresFlush eyes/skin with water

Applications in Research

Chemical Intermediate

The compound serves as a building block in organic synthesis, particularly for functionalizing thiophene derivatives in drug discovery .

Toxicological and Ecological Profile

Acute Toxicity

No specific LD₅₀ data are available, but skin/eye contact may cause inflammation, redness, or blistering . Inhalation risks include respiratory tract irritation .

Environmental Impact

Ecotoxicity data are absent, but analogous amines show moderate persistence in aquatic systems. Proper disposal via incineration is advised .

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